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Compound of Interest

Compound Name: Butoconazole Impurity 9
CAS No.: 98011-62-2
Cat. No.: B601251
Get Quote
. J

Executive Summary & Chemical Identity

In the development of Butoconazole Nitrate (an imidazole antifungal), impurity profiling is
critical for meeting ICH Q3A/B regulatory standards. Impurity 9 is a key process-related
substance, often arising during the epoxide ring-opening step or as a hydrolysis byproduct.

Unlike the API, which contains an imidazole ring attached to the butyl chain, Impurity 9 retains
a hydroxyl group and exhibits distinct regiochemistry. Accurate characterization relies on
detecting the absence of imidazole signals in NMR and the presence of a hydroxyl moiety in
IR.

Chemical Structure Data
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Common Name

Butoconazole Impurity 9

Chemical Name

4-(4-Chlorophenyl)-1-((2,6-
dichlorophenyl)thio)butan-2-ol

CAS Number

64872-77-1 (Generic for Butoconazole, verify
specific isomer CAS) / Note: Often listed in
vendor catalogs as Impurity 9 specific CAS

varies by salt form.[1]

Molecular Formula C16H15CIs0S
Molecular Weight 361.71 g/mol
Monoisotopic Mass 359.99 g/mol

Structural Visualization & Origin

Impurity 9 is structurally characterized by a secondary alcohol at the C2 position and a

thioether linkage at C1, distinguishing it from Butoconazole where the imidazole typically

occupies C1 (or C2 depending on synthesis route) and the thioether is at C2.
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Figure 1: Proposed origin of Impurity 9 via regioselective epoxide ring opening.[1][2][3][4][5][6]

Path B leads to the formation of Impurity 9, a regioisomer of the key synthetic intermediate.

Mass Spectrometry (MS) Analysis
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Mass spectrometry provides the primary confirmation of molecular weight and chlorine isotope

pattern.

lonization Characteristics[7][8]

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+ve).

e Molecular lon:

or

 |sotope Pattern: The presence of three chlorine atoms (

and

) creates a distinct isotopic envelope with relative intensities approximating 100 : 96 : 31 : 3

(M : M+2 : M+4 : M+6).

Fragmentation Pathway (MS/MS)

The fragmentation of Impurity 9 is driven by the cleavage of the C-S bond and the stability of

the chlorobenzyl/chlorophenyl cations.

m/z (approx) lon Identity Mechanism
361/363 Parent molecular ion.
Loss of Water: Characteristic
343/ 345 of secondary alcohols.
Confirms the -OH group.
Thiophenol Fragment:
Cleavage of the C-S bond
17717179 .
yields the 2,6-
dichlorothiophenol cation.
Chlorotropylium lon: Derived
125/ 127 from the 4-chlorophenylethyl

chain.
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Infrared (IR) Spectroscopy

IR spectroscopy rapidly distinguishes Impurity 9 from Butoconazole by identifying the hydroxyl
group (absent in the API) and the lack of imidazole ring vibrations.

] Wavenumber . .
Functional Group ( 1 Intensity Assignment
cm-

Key Differentiator:

Intermolecular H-
O-H Stretch 3300 — 3450 Broad, Medium bonded hydroxyl

group. Absent in pure

Butoconazole.

Aromatic C-H
C-H Stretch (Ar) 3050 — 3100 Weak )
stretching.

Aliphatic methylene (-
C-H Stretch (Alk) 2850 — 2950 Medium CHz-) and methine (-
CH-) stretches.

Skeletal vibrations of

the chlorobenzene

C=C Aromatic 1580, 1470 Medium )

and dichlorobenzene

rings.

Secondary alcohol C-
C-O Stretch 1050 - 1100 Strong _

O stretching.

Aryl chloride

vibrations (distinctive
C-ClI Stretch 740 — 800 Strong

for 2,6-dichloro

substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The absence of the imidazole protons
(typically three distinct signals in the aromatic region) and the presence of a CH-OH proton
signal are diagnostic.
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'H NMR (400 MHz, DMSO-de | CDCI3)

Note: Chemical shifts (8) are estimates based on the structural electronic environment.
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Position

5 (ppm)

Multiplicity

Integration

Assignment

Ar-H (Ring A)

7.30-7.45

Multiplet

3H

2,6-
Dichlorophenyl
ring protons (H-
3, H-4, H-5).
Typically an AB:2

pattern.

Ar-H (Ring B)

7.10-7.25

Doublet/DD

4H

4-Chlorophenyl
ring protons
(AA'BB' system).

CH-OH

3.70-3.90

Multiplet

1H

Diagnostic:

Methine proton
attached to the
hydroxyl group.

CH2-S

3.10-3.30

dd

2H

Methylene
protons adjacent
to the sulfur atom

and chiral center.

CH2-Ar

2.60-2.80

Triplet

2H

Benzylic
methylene
protons (adjacent
to 4-
chlorophenyl).

CHz (Bridge)

1.70-1.90

Multiplet

2H

Central
methylene group
connecting the
benzylic and

chiral centers.

4.50 -5.00

Broad Singlet

1H

Hydroxyl proton
(exchangeable
with D20).
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1C NMR (100 MHz)

o (ppm) Carbon Type Assighment

Ipso carbons of the aromatic
130 — 140 Quaternary Ar-C )

rings (C-ClI, C-S, C-alkyl).

Methine carbons of the 4-
127 - 130 Aromatic CH chlorophenyl and 2,6-

dichlorophenyl rings.

Diagnostic: Carbon attached to
69.0-71.0 CH-OH

the hydroxyl group.

Carbon attached to the sulfur
38.0 -40.0 CHz-S

atom.
36.0-38.0 CHz (Bridge) Central aliphatic carbon.
30.0-32.0 CH2-Ar Benzylic carbon.

Analytical Strategy & Quality Control

To control Impurity 9 in the final drug substance, a validated HPLC or UHPLC method is

required.

e Separation Principle: Impurity 9 is less polar than Butoconazole Nitrate (due to the lack of

the ionized imidazole-nitrate complex) but more polar than the fully non-polar starting

materials due to the free hydroxyl group.

o Detection: UV detection at 220-230 nm is optimal, leveraging the strong absorption of the

chlorinated aromatic rings.

o System Suitability: Resolution (

) between Impurity 9 and Butoconazole should be > 1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b601251?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601251?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

